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Compound of Interest

Compound Name: 6-Bromo-3-chlorocinnoline

Cat. No.: B15381682 Get Quote

Disclaimer: Experimental spectroscopic data for 6-Bromo-3-chlorocinnoline is not readily

available in public databases. The data presented in this document is a prediction based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS), supplemented by comparisons with structurally

analogous compounds. This guide is intended for researchers, scientists, and drug

development professionals to provide an informed estimation of the compound's spectral

characteristics.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 6-Bromo-3-
chlorocinnoline.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-3-chlorocinnoline
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~8.1 - 8.3 s -

H-5 ~7.8 - 8.0 d ~8.5 - 9.0

H-7 ~7.6 - 7.8 dd ~8.5 - 9.0, ~2.0 - 2.5

H-8 ~7.9 - 8.1 d ~2.0 - 2.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-3-chlorocinnoline

Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~145 - 148

C-4 ~120 - 123

C-4a ~148 - 151

C-5 ~128 - 131

C-6 ~125 - 128

C-7 ~135 - 138

C-8 ~130 - 133

C-8a ~140 - 143

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted IR Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for 6-Bromo-3-chlorocinnoline
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretching (aromatic)

~1600 - 1580 Medium C=N stretching

~1550 - 1450 Strong C=C stretching (aromatic)

~1200 - 1100 Medium C-N stretching

~850 - 800 Strong C-H bending (out-of-plane)

~750 - 700 Strong C-Cl stretching

~600 - 550 Medium C-Br stretching

Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for 6-Bromo-3-chlorocinnoline

m/z Relative Intensity (%) Assignment

242/244/246 100/98/30
[M]⁺ (Molecular ion with Br and

Cl isotopes)

214/216/218 20 [M-N₂]⁺

179/181 40 [M-N₂-Cl]⁺

135 30 [M-Br-Cl]⁺

101 50 [C₇H₄N]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data of a

novel compound such as 6-Bromo-3-chlorocinnoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.
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Sample Preparation: Approximately 5-10 mg of the synthesized 6-Bromo-3-chlorocinnoline
is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 6-Bromo-3-chlorocinnoline is placed

directly onto the ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify

the characteristic absorption bands.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source. Electron Ionization (EI)

would be a common choice for this type of molecule.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled

to a gas chromatograph (GC-MS), via GC injection.

Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.
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Data Processing: The mass spectrum is analyzed to determine the molecular ion peak and

the fragmentation pattern. The high-resolution data allows for the determination of the

elemental composition of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a newly

synthesized compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-3-chlorocinnoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15381682#6-bromo-3-chlorocinnoline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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